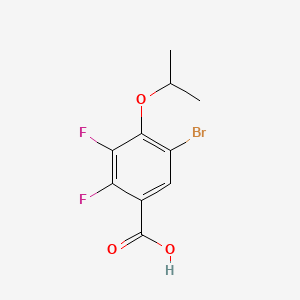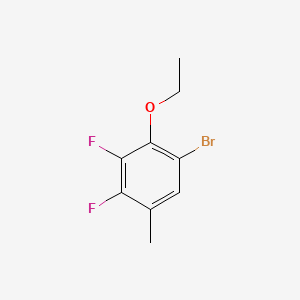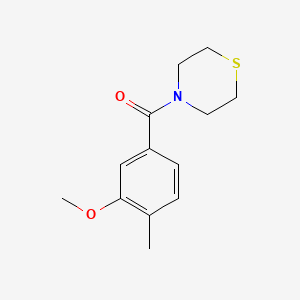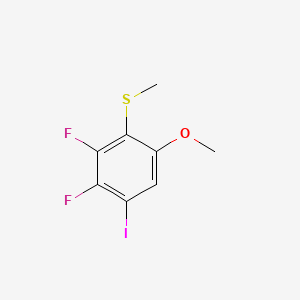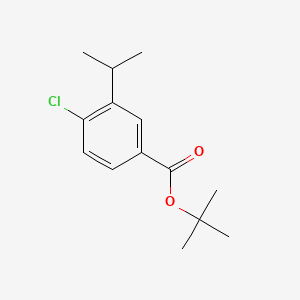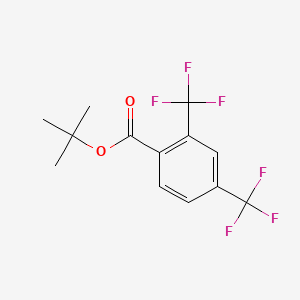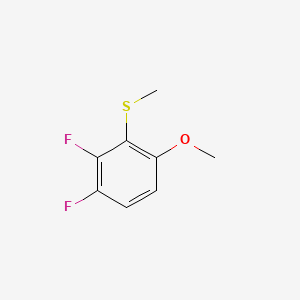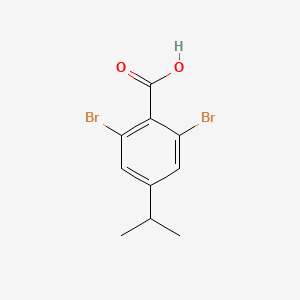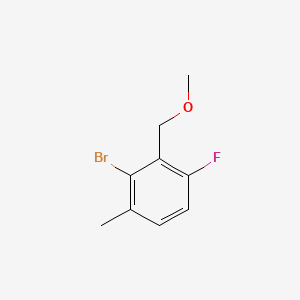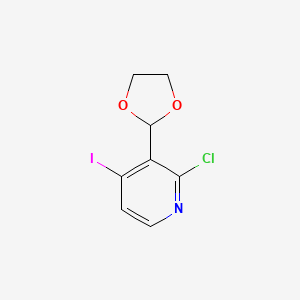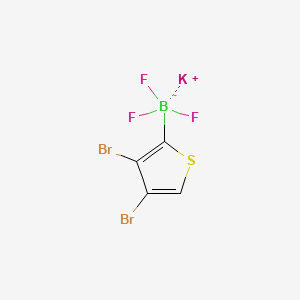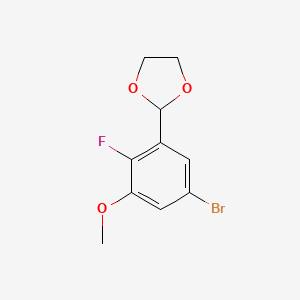
2-(5-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane is a chemical compound characterized by the presence of a bromine, fluorine, and methoxy group attached to a phenyl ring, which is further connected to a 1,3-dioxolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2-fluoro-3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the 1,3-dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: p-Toluenesulfonic acid or sulfuric acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: for controlled reaction conditions
Purification steps: such as recrystallization or chromatography to obtain high-purity product
Quality control: measures to ensure consistency and safety of the final product
化学反应分析
Types of Reactions
2-(5-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction reactions: The compound can be reduced to form dehalogenated products.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere
Major Products
Substitution: Formation of 2-(5-substituted-2-fluoro-3-methoxyphenyl)-1,3-dioxolane derivatives
Oxidation: Formation of this compound-4-carboxylic acid
Reduction: Formation of 2-(2-fluoro-3-methoxyphenyl)-1,3-dioxolane
科学研究应用
2-(5-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(5-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through:
Binding to active sites: of enzymes, inhibiting their activity
Modulating signaling pathways: involved in cellular processes
Inducing conformational changes: in target proteins, affecting their function
相似化合物的比较
Similar Compounds
- 2-(5-Bromo-2-fluoro-3-methoxyphenyl)(cyclopropyl)methanol
- 2-(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methoxyphenyl)methanol
- 2-(5-Bromo-2-fluoro-3-methoxyphenyl)(4-ethylphenyl)methanol
Uniqueness
2-(5-Bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane stands out due to its unique combination of functional groups and the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel compounds and the study of biochemical interactions.
属性
IUPAC Name |
2-(5-bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-13-8-5-6(11)4-7(9(8)12)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJVVEPUUIJQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C2OCCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
